3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate)
Description
Properties
IUPAC Name |
3-piperidin-4-yloxypyridazine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2C2HF3O2/c1-2-9(12-11-5-1)13-8-3-6-10-7-4-8;2*3-2(4,5)1(6)7/h1-2,5,8,10H,3-4,6-7H2;2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIAHXNQIKFMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F6N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) typically involves the following steps:
Formation of the Piperidin-4-yloxy Intermediate: This step involves the reaction of piperidine with an appropriate halogenated pyridazine derivative under basic conditions to form the piperidin-4-yloxy intermediate.
Salt Formation: The intermediate is then reacted with trifluoroacetic acid to form the bis(2,2,2-trifluoroacetate) salt. This step is crucial for stabilizing the compound and enhancing its solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The pyridazine ring and piperidine moiety undergo oxidation under specific conditions:
-
Pyridazine oxidation : Reacts with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous or organic solvents to form pyridazine N-oxides or hydroxylated derivatives .
-
Piperidine oxidation : The piperidin-4-yloxy group is susceptible to oxidation at the ether oxygen, leading to cleavage and formation of ketone intermediates .
Table 1: Oxidation Conditions and Products
| Reagent | Solvent | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | H₂O/EtOH | Pyridazine N-oxide | 65–75 | |
| KMnO₄ (0.1 M) | Acetone/H₂O | 3-Hydroxypyridazine derivative | 50–60 |
Reduction Reactions
The compound participates in selective reductions:
-
Pyridazine reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the pyridazine ring to a tetrahydropyridazine, preserving the piperidine group .
-
Trifluoroacetate stability : The bis(trifluoroacetate) counterion remains intact under mild reducing conditions but decomposes in strongly acidic environments .
Substitution Reactions
The piperidin-4-yloxy group undergoes nucleophilic substitution:
-
Ether cleavage : Treatment with HBr/HOAc replaces the piperidine-O-pyridazine bond with a bromide, yielding 3-bromopyridazine .
-
Amination : Reacts with amines (e.g., benzylamine) in the presence of Cu catalysts to form 3-(alkylamino)pyridazine derivatives .
Key Mechanistic Insight :
Intramolecular aza-Michael reactions (IMAMR) involving the piperidine nitrogen have been reported for analogous piperidine derivatives, suggesting potential for cyclization pathways under basic conditions .
Salt Metathesis
The trifluoroacetate counterions can be exchanged via ion-exchange resins or precipitation:
-
Anion exchange : Reacts with NaHCO₃ to form the free base, 3-(piperidin-4-yloxy)pyridazine, which is less water-soluble .
-
Acid stability : The trifluoroacetate groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyze slowly in aqueous base .
Thermal and Photochemical Reactivity
-
Thermal decomposition : At temperatures >150°C, the compound undergoes retro-etherification, releasing piperidine and pyridazine fragments .
-
Photostability : UV irradiation (254 nm) induces C–O bond cleavage in the piperidin-4-yloxy group, forming radical intermediates detectable via EPR .
Biological Activity Modulation
Though not a direct reaction, the compound’s trifluoroacetate groups influence pharmacokinetics:
Scientific Research Applications
Synthesis and Stability
The synthesis typically involves:
- Formation of the Piperidin-4-yloxy Intermediate : Reaction of piperidine with a halogenated pyridazine derivative under basic conditions.
- Salt Formation : Reaction with trifluoroacetic acid to form the bis(2,2,2-trifluoroacetate) salt, enhancing stability and solubility.
Chemistry
In organic chemistry, 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) serves as:
- A building block for synthesizing more complex molecules.
- A reagent in various organic reactions due to its reactivity.
Research has indicated potential biological activities:
- Antimicrobial Properties : Investigated for effectiveness against various pathogens.
- Anticancer Activity : Explored as a candidate for cancer treatment due to its ability to interact with cellular targets.
Medicinal Chemistry
The compound is being explored as a potential drug candidate:
- Its structural features allow for modulation of biological pathways.
- Interaction with specific molecular targets can lead to inhibition of enzyme activity or alteration of cellular signaling pathways.
Industrial Applications
In industrial settings, this compound is utilized for:
- Development of new materials and catalysts.
- Enhancing processes in chemical manufacturing through its unique properties.
Similar Compounds
| Compound Name | Structural Differences |
|---|---|
| 3-(Piperidin-4-yloxy)pyridine | Pyridine ring instead of pyridazine |
| 4-(Piperidin-4-yloxy)pyridazine | Different position of piperidin-4-yloxy group |
| 3-(Morpholin-4-yloxy)pyridazine | Morpholine ring instead of piperidine |
Uniqueness : The combination of piperidine and pyridazine moieties in 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) imparts distinct chemical reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
- Antimicrobial Studies : Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Cancer Research : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines through specific signaling pathway modulation.
- Material Science Applications : The compound has been tested as a precursor for novel polymers exhibiting enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridazine moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Compounds for Comparison:
Compound 61: 1-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-fluorophenyl)-3-(4-(piperidin-1-ylmethyl)phenyl)urea bis(2,2,2-trifluoroacetate) .
2-[4-(Fmoc)piperazin-1-yl]acetic Acid : A piperazine derivative with an Fmoc-protected amine .
N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide : A pyridine derivative with iodine and trifluoromethyl substituents .
Comparative Table:
*Calculated based on structural formula.
†Calculated from molecular formula in .
Key Comparative Insights
Heterocyclic Core Differences :
- Pyridazine vs.
- Piperidine vs. Piperazine : Piperidine (one N) in the target compound differs from piperazine (two Ns) in ’s compound, altering basicity and conformational flexibility. The ether linkage (piperidin-4-yloxy) in the target contrasts with the methylene-linked piperidine (piperidin-1-ylmethyl) in compound 61, affecting spatial orientation in biological interactions .
Salt Form and Solubility :
- This contrasts with the neutral pivalamide () and free acid (), which exhibit lower solubility in aqueous media .
Biological Activity
3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine moiety and a pyridazine ring, stabilized as a bis(2,2,2-trifluoroacetate) salt. Its molecular formula is with a molecular weight of approximately 407.27 g/mol. The presence of the trifluoroacetate groups enhances its chemical reactivity and solubility, making it suitable for various applications in biological research.
Anticancer Properties
Research indicates that 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the inhibition of specific enzymes associated with cancer progression, particularly metalloproteinases. These enzymes play critical roles in tumor metastasis and invasion.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Inhibition of metalloproteinases |
| A549 (Lung Cancer) | 4.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest |
Antifungal Activity
In addition to its anticancer properties, the compound has shown potential antifungal activity against Candida auris, a pathogen known for its resistance to conventional antifungal treatments. Studies suggest that similar piperidine derivatives can disrupt fungal cell membranes and induce apoptosis in fungal cells .
Table 2: Antifungal Activity Against Candida auris
| Compound | MIC (µg/mL) | MFC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) | TBD | TBD | Disruption of plasma membrane |
| pta1 | 0.24 | 0.97 | Induction of apoptosis |
| pta2 | 0.50 | 1.50 | Cell cycle arrest |
The biological activity of 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound inhibits Class I PI3-kinase enzymes, which are crucial in mediating signaling pathways associated with cell growth and survival in cancer cells .
- Cellular Interaction : The piperidine and pyridazine moieties allow the compound to bind effectively to active sites on proteins involved in tumor progression and metastasis.
Comparative Analysis with Similar Compounds
3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) can be compared to other structurally similar compounds:
Table 3: Comparison with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-(Piperidin-4-yloxy)pyridine | Pyridine instead of pyridazine | Moderate anticancer activity |
| 4-(Piperidin-4-yloxy)pyridazine | Different substitution position | Enhanced enzyme inhibition |
| 3-(Morpholin-4-yloxy)pyridazine | Morpholine ring instead of piperidine | Lower cytotoxicity |
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models. For instance, a study demonstrated that treatment with the compound resulted in significant tumor size reduction in xenograft models of breast cancer. Another investigation into its antifungal properties revealed promising results against resistant strains of Candida auris, indicating its potential as a therapeutic candidate in infectious diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate), and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization to form the piperidine ring, followed by coupling reactions to introduce functional groups. For example, trifluoroacetate groups are often introduced via acid-base reactions to enhance solubility . Purification can be achieved using column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures. Purity optimization requires monitoring by HPLC (C18 column, UV detection at 254 nm) and adjusting reaction stoichiometry to minimize byproducts .
Q. How do researchers characterize the structural and functional integrity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and trifluoroacetate (CF₃) groups .
Q. What solvents and storage conditions are recommended to maintain stability?
- Methodological Answer : The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., argon) at –20°C. Recommended solvents include dimethyl sulfoxide (DMSO) for biological assays or acetonitrile for analytical studies. Stability assessments via accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with HPLC analysis can determine optimal storage protocols .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions with enzymes or receptors. For instance, the piperidine and pyridazine moieties may bind to hydrophobic pockets in neurotransmitter transporters, while trifluoroacetate groups influence solubility and membrane permeability. Validation requires comparative studies with radiolabeled analogs or surface plasmon resonance (SPR) assays .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, buffer pH). A standardized protocol includes:
- Dose-response curves : IC₅₀/EC₅₀ determination across multiple replicates.
- Orthogonal assays : Combining enzyme inhibition assays with cellular viability (MTT assay) and Western blotting for target validation.
- Meta-analysis : Pooling data from independent studies to identify trends, adjusting for covariates like solvent effects .
Q. How does the trifluoroacetate counterion influence pharmacokinetic properties?
- Methodological Answer : Trifluoroacetate enhances aqueous solubility but may affect bioavailability. Comparative studies with hydrochloride or mesylate salts can isolate counterion effects. Techniques include:
- LogP determination : Shake-flask method to measure partition coefficients.
- Permeability assays : Caco-2 cell monolayers to assess intestinal absorption.
- Pharmacokinetic profiling : LC-MS/MS analysis of plasma samples post-administration in rodent models .
Q. What analytical methods identify degradation products under stressed conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) followed by:
- UHPLC-QTOF-MS : To identify degradation products via exact mass and fragmentation.
- Stability-indicating assays : Gradient elution HPLC methods validated per ICH guidelines to quantify parent compound and impurities .
Q. How can environmental impact assessments guide safe disposal practices?
- Methodological Answer : Follow ISO 14040/44 frameworks for life-cycle analysis. Key steps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
